molecular formula C23H22N4O5S B2845236 2-({[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-6-(pyridin-4-yl)pyrimidin-4-ol CAS No. 1040636-36-9

2-({[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-6-(pyridin-4-yl)pyrimidin-4-ol

Cat. No.: B2845236
CAS No.: 1040636-36-9
M. Wt: 466.51
InChI Key: NYIOUIVCQUBHJL-UHFFFAOYSA-N
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Description

The compound 2-({[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-6-(pyridin-4-yl)pyrimidin-4-ol is a pyrimidine derivative featuring a pyrimidin-4-ol core substituted at position 6 with a pyridin-4-yl group and at position 2 with a sulfanyl-linked methyl-oxazol moiety. Such structural motifs are commonly associated with bioactive molecules, particularly in antimicrobial and anti-inflammatory applications .

Properties

IUPAC Name

2-[[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methylsulfanyl]-4-pyridin-4-yl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O5S/c1-13-17(12-33-23-26-16(11-20(28)27-23)14-5-7-24-8-6-14)25-22(32-13)15-9-18(29-2)21(31-4)19(10-15)30-3/h5-11H,12H2,1-4H3,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYIOUIVCQUBHJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC(=C(C(=C2)OC)OC)OC)CSC3=NC(=CC(=O)N3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-6-(pyridin-4-yl)pyrimidin-4-ol typically involves multi-step organic reactions. The starting materials often include 3,4,5-trimethoxybenzaldehyde, 5-methyl-2-aminothiazole, and 4-chloropyrimidine. The synthesis may proceed through the following steps:

    Formation of Oxazole Ring: The reaction between 3,4,5-trimethoxybenzaldehyde and 5-methyl-2-aminothiazole under acidic conditions to form the oxazole ring.

    Thioether Formation: The oxazole intermediate is then reacted with a thiol compound to introduce the thioether linkage.

    Pyrimidine Ring Formation: The final step involves the reaction of the thioether intermediate with 4-chloropyrimidine under basic conditions to form the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of scalable processes for each step.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro groups (if present) can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group would yield sulfoxides or sulfones, while reduction of nitro groups would yield amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicine, this compound could be explored for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a valuable lead compound for drug development.

Industry

In industry, this compound could be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.

    Receptor Modulation: It may interact with cellular receptors, altering their activity and downstream signaling pathways.

    DNA Intercalation: The compound could intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of Pyrimidin-4-ol Derivatives

Compound Name / ID Core Structure Substituents (Position 2 / Position 6) Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound Pyrimidin-4-ol -S-linked methyl-oxazol (3,4,5-trimethoxyphenyl) / Pyridin-4-yl C₂₅H₂₄N₄O₅S 504.55 High lipophilicity (trimethoxyphenyl)
G807-0574 Pyrimidin-4-ol -S-linked benzodioxol / 3-methoxyphenyl C₂₁H₁₆N₄O₅S 436.44 Benzodioxol enhances metabolic stability
2-[(4-Methylphenyl)amino]-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidin-4(3H)-one Pyrimidin-4-one -S-linked tetrazole / 4-methylphenylamino C₁₉H₁₇N₇OS 391.45 Tetrazole group improves bioavailability
N-Substituted Aryl-2-({4-[(Substituted Aryl Carbamoyl) Methyl]-5-(Pyridin-4-yl)-4H-1,2,4-Triazol-3-yl} Sulfanyl) Acetamides Triazole-Pyrimidine -S-linked triazole-carbamoyl / Pyridin-4-yl Variable ~450–500 (estimated) Broad-spectrum antimicrobial activity

Key Observations:

Trimethoxyphenyl vs. Methoxyphenyl : The target compound’s 3,4,5-trimethoxyphenyl group (logP ≈ 2.8 predicted) likely enhances membrane permeability compared to G807-0574’s single methoxy group .

Oxazol vs. Triazole/Tetrazole : The oxazol ring in the target compound may confer rigidity and metabolic stability, whereas triazole/tetrazole groups in analogs (e.g., ) improve solubility and hydrogen-bonding capacity.

Pyridin-4-yl Group : Common in all analogs, this substituent facilitates π-π interactions with biological targets, such as enzyme active sites .

Spectroscopic and Physicochemical Properties

NMR Chemical Shift Trends

Compounds with pyrimidin-4-ol cores exhibit characteristic NMR shifts for protons near electronegative groups (e.g., -OH, -S-). For example:

  • In analogs like compound 1 and 7 (), chemical shifts in regions A (positions 39–44) and B (positions 29–36) vary significantly due to substituent-induced electronic effects. The target compound’s trimethoxyphenyl group is expected to deshield nearby protons (δ 6.8–7.2 ppm), similar to methoxy-substituted analogs .

Predicted Physicochemical Properties

  • pKa : The pyrimidin-4-ol group in the target compound has a predicted pKa of ~8.3 (similar to ), favoring deprotonation at physiological pH.
  • Solubility : The trimethoxyphenyl group may reduce aqueous solubility compared to G807-0574’s benzodioxol substituent .

Biological Activity

The compound 2-({[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-6-(pyridin-4-yl)pyrimidin-4-ol is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

This compound is characterized by the following chemical properties:

PropertyValue
Molecular FormulaC19H21N3O6S
Molecular Weight387.45 g/mol
Density1.29 g/cm³
Boiling Point521 °C at 760 mmHg
Flash Point268.9 °C

Synthesis

The synthesis of the compound involves multiple steps that typically include the formation of the oxazole and pyrimidine rings, followed by the introduction of the sulfanyl and pyridinyl groups. The specific synthetic pathway can vary based on the desired purity and yield.

Antimicrobial Activity

Recent studies have shown that compounds similar in structure to This compound exhibit significant antimicrobial properties. For instance:

  • Inhibition of Bacterial Growth : Compounds with similar frameworks have demonstrated potent inhibitory effects against various bacterial strains such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 µM .

Cytotoxicity

The cytotoxic effects of related compounds have been evaluated using various cancer cell lines. For example:

  • HepG2 Cell Line : Certain derivatives showed IC50 values ranging from 1.38 to 3.21 µM against HepG2 cells, indicating promising anticancer activity through mechanisms such as apoptosis induction and inhibition of tubulin polymerization .

Case Studies

  • Antifungal Activity : A study highlighted that certain derivatives exhibited antifungal activity against Candida species, suggesting potential for therapeutic applications in treating fungal infections .
  • Molecular Docking Studies : Computational studies have indicated that these compounds can effectively bind to critical targets such as DNA gyrase, which is essential for bacterial DNA replication. The binding interactions involve multiple hydrogen bonds and hydrophobic interactions that enhance their efficacy as antimicrobial agents .

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